2-Fluorobenzene-1,4-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-fluorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXWZYFIFOCBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342436 | |
| Record name | 2-fluorobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55660-73-6 | |
| Record name | 2-fluorobenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55660-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Fluorinated Aromatic Compounds Research
The study of 2-Fluorobenzene-1,4-diol is situated within the broader and highly significant field of fluorinated aromatic compounds. numberanalytics.com The introduction of fluorine into aromatic systems profoundly alters their physical, chemical, and biological characteristics. numberanalytics.combeilstein-journals.org As the most electronegative element, fluorine's presence can enhance properties such as metabolic stability, lipophilicity, and bioavailability, making these compounds exceptionally valuable. numberanalytics.comresearchgate.net
Research into fluorinated aromatics has a history stretching back to the early 20th century, evolving from initial synthetic challenges to a cornerstone of modern chemistry. numberanalytics.com These compounds are now integral to the development of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.netacs.org this compound represents a pinpoint-fluorinated aromatic, where a single fluorine atom is regioselectively placed. oup.com This specific substitution allows chemists to fine-tune molecular properties, using the fluorine atom to modulate the reactivity of the hydroquinone (B1673460) ring system for further chemical transformations.
Significance in Organic Synthesis and Medicinal Chemistry Research
The utility of 2-Fluorobenzene-1,4-diol is most evident in its roles as a versatile intermediate in organic synthesis and as a scaffold in medicinal chemistry research.
In organic synthesis, it primarily serves as a precursor to other functionalized molecules. A notable application is its oxidation to produce 2-fluorobenzo-1,4-quinone. thieme-connect.dethieme-connect.de This transformation is a key step, as fluorinated benzoquinones are important intermediates for synthesizing fluorinated steroids and other complex natural and non-natural products. thieme-connect.de The synthesis can be achieved using oxidizing agents like ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). thieme-connect.dethieme-connect.de Additionally, this compound has been used as a reactant in enzyme-mediated reactions, such as regioselective propanoylation catalyzed by Candida lipase (B570770) B, demonstrating its utility in biocatalysis. guidechem.com
Interactive Table: Key Synthetic Applications of this compound
| Reaction | Reagents | Product | Significance | Source |
| Oxidation | Ammonium Cerium(IV) Nitrate (CAN) | 2-Fluorobenzo-1,4-quinone | Precursor for fluorinated steroids and other complex molecules. | thieme-connect.dethieme-connect.de |
| Elbs Oxidation | Potassium Persulfate (K₂S₂O₈) followed by acid hydrolysis | This compound | Synthesis from 2-fluorophenol (B130384). | thieme-connect.de |
| Regioselective Propanoylation | Candida lipase B | Propanoylated derivatives | Demonstrates utility in biocatalytic transformations. | guidechem.com |
In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of drug candidates. researchgate.net Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a molecule's binding affinity to target proteins through favorable electrostatic interactions. numberanalytics.comresearchgate.net While this compound itself is not a therapeutic agent, its role as a building block is significant. beilstein-journals.org Its derivative, 2-fluorobenzo-1,4-quinone, is a key compound for accessing fluorinated steroids, a well-known class of pharmaceuticals. thieme-connect.de The development of synthetic routes to fluorinated building blocks like this compound is therefore of high interest for creating new and improved medicines. beilstein-journals.orgresearchgate.net Approximately 20% of all pharmaceuticals contain fluorine, underscoring the importance of fundamental reagents like this compound in drug discovery pipelines. researchgate.net
Overview of Current Research Gaps and Future Directions for 2 Fluorobenzene 1,4 Diol
Direct Synthetic Routes and Mechanistic Studies
The direct synthesis of this compound and its derivatives relies on established organic reactions, which have been studied to understand their mechanisms and optimize reaction conditions for improved yields and purity.
Nitration of Hydroquinone (B1673460) and Subsequent Fluorination Pathways
One potential, though less commonly detailed, pathway to this compound involves the initial nitration of hydroquinone. This would be followed by a reduction of the nitro group to an amine, diazotization, and subsequent fluorination via a process like the Balz-Schiemann reaction. A widely used industrial method for similar compounds involves the regioselective nitration of a starting aromatic compound, followed by catalytic hydrogenation to reduce the nitro groups to amines. This two-step nitration-reduction strategy is a common approach for introducing amino groups that can then be converted to other functionalities.
Elbs Oxidation and Ammonium (B1175870) Cerium(IV) Nitrate (B79036) Mediated Oxidations of 2-Fluorophenols
A prominent method for synthesizing this compound is through the oxidation of 2-fluorophenol (B130384). The Elbs oxidation, which utilizes potassium persulfate (K₂S₂O₈), is a key reaction in this process. In this method, 2-fluorophenol is treated with potassium persulfate in an aqueous sodium hydroxide (B78521) solution. thieme-connect.dethieme-connect.de This reaction proceeds overnight at room temperature, and after a workup involving acidification and extraction, it yields this compound. thieme-connect.dethieme-connect.de One documented procedure reports a 47% yield for this conversion. thieme-connect.de
Following the formation of the hydroquinone, it can be further oxidized to the corresponding 2-fluorobenzo-1,4-quinone. A common and effective oxidizing agent for this step is ammonium cerium(IV) nitrate (CAN). thieme-connect.dethieme-connect.de The reaction with CAN is typically carried out in an aqueous solution at room temperature for a short duration, yielding the quinone product in high yields, with one report citing a 94% yield. thieme-connect.de CAN is a powerful one-electron oxidant valued for its high reduction potential, low toxicity, and solubility in various organic solvents. arkat-usa.org It can be used in various forms, including coated on silica (B1680970) gel. thieme-connect.de
| Reactant | Reagent(s) | Product | Yield |
| 2-Fluorophenol | 1. K₂S₂O₈, NaOH, H₂O | This compound | 47% thieme-connect.de |
| This compound | CAN, H₂O | 2-Fluorobenzo-1,4-quinone | 94% thieme-connect.de |
Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of Fluorinated Hydroquinones
Nucleophilic aromatic substitution (SNAr) represents a powerful strategy for the synthesis of fluorinated hydroquinones. nsf.gov This reaction is particularly effective when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub
A key application of SNAr in this context is the displacement of a nitro group with a fluoride (B91410) ion. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. For instance, the synthesis of 1-fluoro-4-nitrobenzene (B44160) can be achieved via the nitration of fluorobenzene (B45895). Conversely, a nitro-substituted aromatic ring can react with a fluoride source, such as potassium fluoride, to replace the nitro group with fluorine. ucc.ie This type of displacement is a known method for producing fluorinated aromatic compounds. google.com The reactivity in SNAr reactions often follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.com
The complexation of an arene to a tricarbonylchromium [Cr(CO)₃] unit significantly alters its chemical reactivity. uwindsor.ca The Cr(CO)₃ moiety acts as a powerful electron-withdrawing group, comparable in effect to a nitro group, thereby activating the aromatic ring for efficient nucleophilic attack in SNAr reactions. uwindsor.caresearchgate.net This activation allows for transformations that are not feasible with the uncomplexed arene. uwindsor.ca Furthermore, the bulky metal carbonyl group provides facial selectivity by shielding one side of the arene ring. uwindsor.ca This property has been exploited in asymmetric synthesis. acs.org Computational and experimental studies have shown that in competition experiments, nucleophilic and radical additions occur preferentially on the complexed arene ring. researchgate.net
Halogenation and Dehydrohalogenation Approaches
Halogenation followed by dehydrohalogenation offers another synthetic route. For example, the synthesis of 2-halobenzo-1,4-quinones can be achieved through the oxidation of the corresponding 2-halobenzene-1,4-diols. thieme-connect.de While specific examples for the direct synthesis of this compound via a halogenation/dehydrohalogenation sequence are not extensively detailed in the provided context, this general strategy is a fundamental part of aromatic chemistry.
Catalytic Methods for Fluorination
Catalytic approaches to fluorination are essential for the synthesis of many modern pharmaceuticals and active pharmaceutical ingredients. nih.govnih.gov One notable method involves the use of copper(I) iodide as a catalyst in conjunction with hydroquinone for the trifluoromethylation of unprotected phenols. nih.govnih.govnovanet.ca This method operates under mild conditions and demonstrates a broad substrate scope. nih.govnih.gov The presence of catalytic copper and sub-stoichiometric amounts of hydroquinone facilitates the direct radical trifluoromethylation of phenols. novanet.ca This process shows an increased reaction rate and improved selectivity. novanet.ca
Hypervalent iodine catalysts are also effective in various organic reactions under mild conditions, including oxidation and fluorination. researchgate.net Computational studies on the mechanism of hypervalent iodine-catalyzed 1,4-difluorination of dienes suggest that the catalyst activates the double bonds, and the interaction with hydrogen fluoride (HF) is crucial for the fluorination process. researchgate.net
Advanced Precursor-Based Synthesis
The synthesis of this compound can be achieved from various substituted precursors, including phenols and hydroquinones, through methods like Elbs oxidation.
From Substituted Phenols and Hydroquinones
A common pathway to synthesize this compound is through the oxidation of 2-fluorophenol. thieme-connect.de The Elbs oxidation, which utilizes potassium persulfate (K₂S₂O₈), can convert 2-fluorophenol into the corresponding fluoro-substituted 1,4-hydroquinone. thieme-connect.deresearchgate.net For instance, 2-fluorophenol can be converted to this compound in a 47% yield via this method. thieme-connect.deresearchgate.net The resulting this compound can then be oxidized to 2-fluorobenzo-1,4-quinone using reagents like ammonium cerium(IV) nitrate (CAN). thieme-connect.dethieme-connect.de
The oxidation of hydroquinones to quinones can also be achieved using tert-butyl hydroperoxide with a catalytic amount of ammonium cerium(IV) nitrate, with yields often ranging from 80-90%. thieme-connect.de
Interactive Data Table: Synthesis of this compound from 2-Fluorophenol
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Fluorophenol | K₂S₂O₈, NaOH | This compound | 47% | thieme-connect.deresearchgate.net |
| This compound | CAN, H₂O | 2-Fluorobenzo-1,4-quinone | - | thieme-connect.dethieme-connect.de |
Utilizing Organometallic Reagents in Fluorobenzene Functionalization
Organometallic reagents, such as organolithium and Grignard reagents, are pivotal in organic synthesis for forming new carbon-carbon bonds. mmcmodinagar.ac.inmdpi.com These reagents are highly reactive and can act as both nucleophiles and bases. mmcmodinagar.ac.in The functionalization of (poly)fluoroarenes often relies on organometallic intermediates involving metals like boron, zinc, magnesium, and lithium. acs.org
Transition-metal-catalyzed C-H bond activation, particularly at positions ortho to fluorine, is a developing area for synthesizing functionalized fluoroarenes. acs.org For example, rhodium complexes can selectively activate C-H bonds in fluorobenzenes. acs.org While specific examples detailing the direct synthesis of this compound using this method are not prevalent in the provided context, the principles of ortho-directed C-H functionalization suggest a potential pathway.
Biotransformation Pathways to Fluorinated Dihydrodiols
Microorganisms can metabolize organofluorine compounds through various catabolic pathways. researchgate.net The presence of fluorine's small van der Waals radius allows many fluorinated compounds to be accepted as substrates by enzymes. researchgate.netresearchgate.net The catabolism of fluorinated aromatics like fluorophenol and fluorobenzoate often proceeds via oxygenase enzymes to produce fluorocatechols and fluoromuconic acids. researchgate.net
While direct microbial synthesis of this compound is not explicitly detailed, the formation of dihydrodiol metabolites is a known biotransformation pathway for some fluorinated compounds. For instance, the metabolism of certain fentanyl analogs can lead to dihydrodiol formation. frontiersin.org Similarly, the metabolism of some synthetic cannabinoids with a naphthyl ring shows dihydrodiol formation as a significant biotransformation route. dshs-koeln.de However, the conversion of some fluorinated dihydrodiols to subsequent products can be blocked. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to organic synthesis to develop more sustainable and environmentally friendly processes. colab.ws
Sustainable Fluorination Reagents and Conditions
The development of sustainable fluorination reagents aims to reduce the use of hazardous materials. sibran.ru One approach is the use of F-TEDA-BF₄ (1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent in water, which is considered an eco-friendly solvent. sibran.ru This method has been applied to the fluorination of various aromatic compounds, including phenols. sibran.ru
Another advancement is the development of air-stable and moisture-insensitive deoxyfluorination reagents. nih.gov For example, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium dihydrogen trifluoride has been shown to convert electron-deficient phenols to aryl fluorides in good to excellent yields under mild conditions. nih.gov Imidazolium-based fluoride reagents, such as [IPrH][F(HF)₂], are also emerging as highly selective and soluble reagents for microwave-assisted fluorination of various organic substrates. organic-chemistry.org These reagents can be regenerated using hydrofluoric acid without organic solvents, contributing to a more sustainable process. organic-chemistry.org
Flow Chemistry Applications for Enhanced Safety and Efficiency
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of specialized chemical compounds, including this compound. Flow chemistry, which involves pumping reagents through a network of tubes or microreactors, offers substantial improvements in safety, efficiency, and process control. beilstein-journals.orgmdpi.com These advantages are particularly pronounced in reactions that are hazardous, exothermic, or involve unstable intermediates, all of which can be characteristic of fluorination and hydroxylation processes on aromatic rings.
Enhanced Safety through Contained and Controlled Environments
Safety is a paramount concern in chemical synthesis, especially when dealing with reactive and hazardous reagents often employed in fluorination. Traditional batch methods can pose significant risks due to the large volumes of reactants and the potential for thermal runaway in exothermic reactions. beilstein-journals.org Flow chemistry mitigates these risks in several key ways:
Minimized Reaction Volumes: In a flow reactor, only a small volume of the reaction mixture is present at any given moment. This drastically reduces the potential hazard associated with accidental releases or runaway reactions. nih.govvapourtec.com
Superior Heat Transfer: Flow reactors, particularly microreactors, possess a high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation. rsc.org This is critical for controlling highly exothermic processes like direct fluorination, preventing the formation of hot spots and subsequent side reactions or decomposition.
Containment of Hazardous Reagents: Toxic and corrosive reagents, such as hydrofluoric acid (HF) or diethylaminosulfur trifluoride (DAST), can be handled more safely within a closed-loop flow system. beilstein-journals.orgnih.govvapourtec.com This minimizes operator exposure and reduces the risk of environmental release. The in-situ generation and immediate consumption of unstable intermediates, such as diazonium salts, is another key safety feature enabled by flow chemistry, avoiding the isolation of potentially explosive compounds. nih.gov
Increased Efficiency via Precise Process Control and Intensification
Flow chemistry provides a level of process control that is difficult to achieve in batch reactors, leading to higher efficiency, better yields, and improved product quality. beilstein-journals.orgresearchgate.net
Precise Control of Parameters: Temperature, pressure, and residence time can be controlled with high precision in a flow system. This allows for the fine-tuning of reaction conditions to maximize the yield of the desired product, this compound, while minimizing the formation of impurities. vapourtec.comtue.nl
Enhanced Mass Transfer: The efficient mixing achieved in flow reactors ensures a homogeneous reaction mixture, which is often a limiting factor in batch processes. This improved mass transfer can significantly accelerate reaction rates. rsc.org
Process Intensification and Scalability: Flow chemistry allows for process intensification, where reactions can be run under more aggressive conditions (e.g., higher temperatures and pressures) than would be safe in a batch reactor, often leading to dramatically shorter reaction times. rsc.org Scaling up production is also more straightforward; instead of using larger, more difficult-to-manage reactors, the system can simply be run for a longer duration or by "numbering-up" (running multiple reactors in parallel). mdpi.com
Illustrative Research Findings from Analogous Systems
While specific studies on the continuous flow synthesis of this compound are not extensively documented, research on analogous systems provides compelling evidence of the benefits. For instance, photochemical reactions, which can be employed for aromatic substitutions, often demonstrate superior performance in flow reactors due to the short and consistent path length of light.
One study comparing batch and flow photochemistry for a cycloaddition reaction highlighted a significant increase in productivity. beilstein-journals.org Similarly, a photochemical synthesis of a complex molecule showed a dramatic improvement in yield and productivity when transitioned from batch to a continuous flow process. mdpi.com
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Reaction | Photocyclization to Product 82 | Photocyclization to Product 82 | mdpi.com |
| Reaction Time | 1 hour | Continuous (0.7 mL/min flow rate) | mdpi.com |
| Yield | 21% | 65% | mdpi.com |
| Productivity | Not specified | 417 mg/h | mdpi.com |
The synthesis of other fluorinated aromatics and hydroquinones has also been successfully demonstrated in flow systems. For example, the electrochemical synthesis of various quinones from phenols in a flow cell allowed for continuous production with high yields, overcoming issues of overoxidation often seen in batch setups. acs.org
| Reaction Type | Substrate/Product | Key Flow Chemistry Advantage | Observed Outcome | Reference |
|---|---|---|---|---|
| Electrochemical Fluorination | Iodoarene to (Difluoroiodo)arene | Safe generation and immediate use of toxic/unstable intermediate | High yields, productivity up to 834 mg/h | nih.gov |
| Hydroxylation | Two-step flow synthesis | Precise control of residence time and temperature | 99% conversion, 97% selectivity | mdpi.com |
| Photochemical Rearrangement | α-diazoketone to pentafluorophenyl ester | Precise irradiation time (5 min) | High yield via Wolff rearrangement | nih.gov |
| Electrochemical Synthesis | Phenols to Quinones | Suppression of overoxidation, continuous production | Yields of 61-99% | acs.org |
These examples strongly suggest that applying flow chemistry to the synthesis of this compound would result in a safer, more efficient, and highly reproducible manufacturing process. The ability to precisely control reaction conditions and handle hazardous intermediates within a contained system makes flow chemistry an ideal technology for producing high-purity fluorinated compounds.
Electrophilic Aromatic Substitution (EAS) on this compound and its Derivatives
Regioselectivity and Electronic Effects of Fluorine and Hydroxyl Groups
The hydroxyl groups are potent activating groups. minia.edu.eg Oxygen, being highly electronegative, withdraws electron density from the ring through the sigma bond (inductive effect). masterorganicchemistry.com However, its lone pairs of electrons are in conjugation with the aromatic pi-system, allowing it to donate electron density via resonance. minia.edu.egmasterorganicchemistry.com This resonance effect is significantly stronger than its inductive effect, leading to a net increase in electron density in the ring, particularly at the ortho and para positions. libretexts.orguomustansiriyah.edu.iq This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.
Conversely, fluorine is a deactivating group. masterorganicchemistry.com As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring and deactivates it towards electrophilic attack. stackexchange.com Although fluorine also possesses lone pairs that can be donated through resonance (+R effect), this effect is much weaker compared to its inductive effect. libretexts.orguomustansiriyah.edu.iq This is attributed to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons. minia.edu.eg
The stability of the intermediate carbocation (arenium ion) formed during the reaction is a key determinant of the regioselectivity. libretexts.orgyoutube.com For ortho and para attack relative to the hydroxyl groups, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, providing significant stabilization. minia.edu.eg This is not possible for meta attack. Therefore, the transition states leading to ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org
Influence of Reaction Conditions on Product Distribution
The distribution of products in electrophilic aromatic substitution reactions of this compound can be significantly influenced by the reaction conditions, including the choice of solvent, temperature, and the nature of the electrophile and any catalyst used. These factors can alter the relative rates of competing reaction pathways, leading to different isomeric product ratios. For instance, in nitration reactions, the concentration of the acid catalyst can affect the nature of the active electrophile (e.g., NO₂⁺).
Changes in temperature can also affect selectivity. Often, lower temperatures favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of products reflecting kinetic control. The solvent can influence the solvation of the transition states, potentially favoring one regioisomeric pathway over another. For example, a polar solvent might better stabilize a more polar transition state.
| Reaction Type | Electrophile/Reagents | Key Reaction Condition | Major Product(s) | Observations | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Low Temperature (0-5°C) | 2-Fluoro-3-nitrobenzene-1,4-diol & 2-Fluoro-5-nitrobenzene-1,4-diol | Careful temperature control is necessary to prevent over-nitration and side reactions. The directing effects of both the hydroxyl and fluoro groups lead to a mixture of isomers. | |
| Bromination | Br₂ in acetic acid | Absence of a strong Lewis acid | 2-Bromo-5-fluorobenzene-1,4-diol | The strong activation by the hydroxyl groups allows for bromination without a catalyst. Substitution occurs ortho to one hydroxyl and para to the other. | grafiati.com |
| Friedel-Crafts Alkylation | t-butyl alcohol, H₃PO₄ | Moderate Temperature | 2-Fluoro-5-tert-butylbenzene-1,4-diol | The bulky tert-butyl group is directed to the sterically less hindered position. | nih.gov |
Nucleophilic Reactions Involving this compound
Substitution at the Fluorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAᵣ) on the fluorinated ring of this compound is generally difficult. The presence of the electron-donating hydroxyl groups deactivates the ring towards nucleophilic attack by increasing the electron density. For SNAᵣ to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this case. google.com
However, under specific conditions, such as high temperatures and the use of a strong nucleophile, substitution of the fluorine atom may be possible. The mechanism would likely proceed through a Meisenheimer complex intermediate. Deprotonation of the hydroxyl groups to form phenoxides would increase the electron density on the ring, making it even less susceptible to nucleophilic attack. Therefore, reactions would likely need to be carried out under neutral or acidic conditions, which is challenging for most nucleophiles.
Reactivity of Hydroxyl Groups: Esterification and Etherification
The hydroxyl groups of this compound exhibit typical phenolic reactivity, readily undergoing esterification and etherification reactions.
Esterification: this compound can be acylated to form mono- or di-esters. This is typically achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. The relative reactivity of the two hydroxyl groups can be influenced by steric and electronic factors. For instance, the hydroxyl group at the 4-position is sterically less hindered than the one at the 1-position, which is ortho to the fluorine atom.
Etherification: The hydroxyl groups can also be converted to ethers, for example, through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (like sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then reacts with an alkyl halide. It is possible to selectively form a mono-ether or a di-ether by controlling the stoichiometry of the base and the alkylating agent.
| Reaction Type | Reagents | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Esterification (Acylation) | Substituted Benzoyl Chloride, Base | 4-hydroxyphenyl benzoate (B1203000) derivatives | Room temperature | nih.gov |
| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Mono- or Di-alkoxy-2-fluorobenzene | Heated in a polar aprotic solvent (e.g., DMF) | google.com |
Oxidation-Reduction Chemistry of this compound
This compound, being a hydroquinone derivative, is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding 2-fluoro-1,4-benzoquinone (B1628386). thieme-connect.de This transformation is a two-electron, two-proton process. A variety of oxidizing agents can be employed for this purpose, including ceric ammonium nitrate (CAN), potassium persulfate (K₂S₂O₈), and molecular oxygen in the presence of a catalyst. thieme-connect.de The resulting 2-fluoro-1,4-benzoquinone is an electron-deficient species and can act as a dienophile in Diels-Alder reactions or as a Michael acceptor.
The redox potential of the this compound/2-fluoro-1,4-benzoquinone couple is influenced by the fluorine substituent. The electron-withdrawing nature of fluorine generally increases the redox potential compared to unsubstituted hydroquinone, making it slightly more difficult to oxidize.
Conversely, 2-fluoro-1,4-benzoquinone can be reduced back to this compound using reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation. This reversible redox behavior is a key feature of the hydroquinone/quinone system.
In biological systems, hydroquinone derivatives can participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). frontiersin.org The enzymatic oxidation of fluorinated hydroquinones has also been studied. For example, hydroquinone dioxygenase can catalyze the ring cleavage of 2-fluorohydroquinone. asm.org
Formation of Fluorinated Benzoquinones
The oxidation of this compound, also known as fluorohydroquinone, is a direct route to the corresponding 2-fluorobenzo-1,4-quinone. This transformation is a key step in the synthesis of various fluorinated compounds, leveraging the inherent reactivity of the hydroquinone moiety. The mechanism of this oxidation generally involves the removal of two hydrogen atoms and two electrons from the hydroxyl groups of the hydroquinone, leading to the formation of a conjugated diketone system.
A common and effective method for this conversion is the use of ceric ammonium nitrate (CAN). The reaction is typically carried out in an aqueous medium at room temperature. A general procedure involves adding the this compound to a solution of CAN in water and stirring for a short period. thieme-connect.dethieme-connect.de The resulting fluorinated benzoquinone, which often appears as yellow to orange crystals, can then be extracted using an organic solvent like diethyl ether. thieme-connect.dethieme-connect.de The product is sensitive to light and should be stored accordingly. thieme-connect.de
The presence of the fluorine atom on the aromatic ring influences the electronic properties of the molecule, but the fundamental oxidation of the hydroquinone to the quinone remains a highly favorable process. rsc.org
Role of Oxidizing Agents and Catalysts
The synthesis of benzoquinones from hydroquinones can be accomplished using a variety of oxidizing agents, with the choice of reagent often influencing the reaction conditions and yield. thieme-connect.deresearchgate.net For the specific oxidation of this compound, several effective systems have been identified.
Ceric Ammonium Nitrate (CAN) is a widely used and efficient oxidant for this transformation. It provides high yields under mild conditions, typically in an aqueous solution at room temperature. thieme-connect.dethieme-connect.de A general procedure involves using slightly more than two equivalents of CAN per equivalent of the fluorohydroquinone. thieme-connect.de Catalytic amounts of CAN (e.g., 2 mol%) have also been used successfully for the oxidation of similar substituted hydroquinones when paired with a co-oxidant like tert-butyl hydroperoxide. thieme-connect.dethieme-connect.de
Fremy's Salt (Potassium nitrosodisulfonate, (KSO₃)₂NO) is another classic reagent for the oxidation of phenols and hydroquinones to quinones. nih.govontosight.aiwikipedia.org This stable radical is particularly effective for converting phenols to p-quinones. nih.govontosight.ai The reaction, known as the Teuber reaction, proceeds under mild conditions and is known for its high yields. wikipedia.org
Persulfates , such as potassium persulfate (K₂S₂O₈), are used in the Elbs oxidation to hydroxylate phenols, which can then be oxidized to quinones. thieme-connect.de For instance, 2-fluorophenol can be oxidized with potassium persulfate to yield this compound, which is then converted to the quinone in a subsequent step. thieme-connect.de In some cases, metal ions like copper(II) can be used to catalytically activate the persulfate. thieme-connect.de
Other oxidizing agents used for hydroquinone oxidation include iron(III) chloride, manganese(IV) oxide, and sodium hypochlorite, often in conjunction with phase-transfer catalysts. thieme-connect.de The choice of oxidant can be critical, as some reagents may lead to side reactions or require more stringent conditions.
| Oxidizing Agent | Typical Conditions | Product | Yield | Reference(s) |
| Ceric Ammonium Nitrate (CAN) | H₂O, Room Temperature | 2-Fluorobenzo-1,4-quinone | 94% | thieme-connect.de |
| CAN (catalytic) / tert-butyl hydroperoxide | Acetonitrile/Water | 2-Bromobenzo-1,4-quinone | 83% | thieme-connect.dethieme-connect.de |
| Potassium Persulfate (K₂S₂O₈) | aq. NaOH, then acid workup | This compound | 47% | thieme-connect.de |
| Fremy's Salt ((KSO₃)₂NO) | Various | p-Quinones | Good to Excellent | nih.govontosight.ai |
Hydrodefluorination Mechanisms
Hydrodefluorination (HDF) is the process of cleaving a carbon-fluorine (C-F) bond and replacing the fluorine atom with a hydrogen atom. This reaction is of significant interest for modifying fluorinated compounds. nih.govresearchgate.net The C-F bond is the strongest single bond to carbon, making its selective cleavage a chemical challenge. mdpi.com Several mechanistic pathways exist for the hydrodefluorination of fluoroaromatic compounds like this compound.
Catalytic Hydrodefluorination: This is a prominent method that employs transition metal catalysts.
Rhodium-based catalysts: Heterogeneous systems like Rh/Al₂O₃ have been shown to be highly effective for the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions (1 atm H₂, ambient temperature). nsf.gov Bimetallic rhodium-indium complexes have also been developed for the catalytic hydrogenolysis of aryl C-F bonds using H₂ gas. nsf.gov These catalysts can be highly regioselective, often cleaving a C-F bond adjacent to an existing C-H bond. acs.org
Palladium-based catalysts: Palladium-catalyzed HDF provides a robust method for fine-tuning fluoro-aromatic compounds and is tolerant of various functional groups. nih.govacs.org The synergistic effect between rhodium and palladium in bimetallic Rh-Pd/C catalysts has been shown to enhance HDF activity, where palladium is proposed to facilitate the dissociation of H₂ and rhodium activates the C-F bond. researcher.life
Reductive Defluorination: This pathway involves the use of reducing agents to cleave the C-F bond.
Hydride reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or the more moderate sodium borohydride (NaBH₄) can achieve nucleophilic aromatic HDF on highly fluorinated arenes. nih.gov
Hydrated electrons (eₐₒ⁻): Generated, for example, by UV irradiation in the presence of specific source chemicals, hydrated electrons are powerful reducing agents capable of effectively defluorinating per- and polyfluoroalkyl substances (PFAS). au.dk The mechanism involves the stepwise substitution of fluorine atoms with hydrogen via electron transfer. researchgate.net
Enzymatic Defluorination: Certain enzymes, particularly cytochrome P450 monooxygenases, are capable of catalyzing the defluorination of fluorinated aromatic compounds. researchgate.netnih.gov The mechanism often involves oxidative defluorination, where the enzyme hydroxylates the aromatic ring, leading to an unstable intermediate that subsequently eliminates a fluoride ion. researchgate.netnih.govacs.org For example, P450 2E1 has been identified as the principal enzyme in human liver microsomes that catalyzes the defluorination of several fluorinated ether anesthetics. nih.govduke.edu In some cases, the reaction proceeds via an epoxide intermediate or a 1,2-fluorine shift. nih.gov Hydroquinone dioxygenases have also been shown to process fluorinated hydroquinones. nih.govnih.gov
Conjugation and Derivatization Reactions
The hydroxyl groups of this compound provide reactive sites for various conjugation and derivatization reactions, including condensation and alkylation.
Condensation Reactions: As a diol, this compound can participate in condensation polymerization. When reacted with a dicarboxylic acid or its derivative (like an acyl chloride), it can form a polyester. This type of reaction involves the formation of an ester linkage with the elimination of a small molecule, such as water. The presence of two hydroxyl groups on the hydroquinone and two carboxyl groups on the dicarboxylic acid allows the polymer chain to grow. The fluorine atom remains on the aromatic backbone of the resulting polyester, imparting unique properties to the polymer.
Alkylation Reactions: The hydroxyl groups can be alkylated to form ethers, and the aromatic ring itself can undergo alkylation under certain conditions.
O-Alkylation: The phenolic hydroxyls can be converted to ether groups using standard alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base. This protects the hydroxyl groups or modifies the molecule's properties.
C-Alkylation (Friedel-Crafts): The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. google.comgoogleapis.com The reaction typically involves an alkyl halide and a strong Lewis acid catalyst. googleapis.com For electron-rich aromatic compounds like hydroquinones, these reactions can proceed, although the Lewis acid can complex with the hydroxyl groups. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) have been used as solvents and hydrogen-bond donors to promote Friedel-Crafts alkylations without additional catalysts. nih.govrsc.org The regioselectivity of the alkylation on the this compound ring would be directed by the activating hydroxyl groups and the deactivating, ortho-para directing fluorine atom.
This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecular architectures, particularly fluorinated biaryls, which are important in materials science and medicinal chemistry. kyoto-u.ac.jpuva.es Transition-metal-catalyzed cross-coupling reactions are a primary tool for this purpose.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It has been successfully applied to the synthesis of highly fluorinated biaryls. rsc.org For example, a derivative of this compound (e.g., after conversion of the hydroxyl groups to less reactive ethers or triflates) could act as the organohalide or be converted into an organozinc reagent for coupling.
Pd/Cu Bimetallic Coupling: An efficient method for creating highly fluorinated biaryls involves a bimetallic palladium/copper catalytic system. uva.esresearchgate.net This approach can couple fluoroaryl halides with fluoroarenes. The mechanism is thought to involve the in situ generation of a copper nucleophile via C-H activation of one fluorinated arene, which then undergoes transmetalation to a palladium center for the cross-coupling with a second fluoroaryl halide. uva.es This strategy offers high cross-coupling selectivity and minimizes the formation of undesired homocoupling products. uva.es
Other Coupling Strategies:
Radical-Radical Cross-Coupling: Base-promoted homolytic aromatic substitution (HAS) represents a transition-metal-free approach to forming biaryl compounds, though it can sometimes suffer from poor regioselectivity with substrates having multiple C-H bonds. acs.org
Condensation-Domino Reactions: Highly functionalized fluorinated biaryls have been synthesized through complex domino reactions, such as a "retro-Michael/aldol/fragmentation" sequence initiated by the condensation of silyloxy dienes with chromone (B188151) derivatives. nih.gov
These advanced synthetic methods allow the strategic incorporation of the 2-fluorohydroquinone motif into larger, more complex molecular frameworks, enabling the development of novel functional materials and bioactive compounds. rsc.org
Theoretical and Computational Chemistry of 2 Fluorobenzene 1,4 Diol
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the electronic structure and related properties of 2-Fluorobenzene-1,4-diol. These calculations, grounded in the principles of quantum mechanics, provide a detailed picture of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the molecular properties of chemical systems. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. physchemres.org
For this compound, DFT calculations are employed to predict its equilibrium geometry with high precision. By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles can be determined. For instance, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict the C-F, C-O, O-H, and C-C bond lengths, providing a theoretical structure that can be compared with experimental data if available. nih.govrepositorioinstitucional.mx
Beyond structural determination, DFT is instrumental in understanding the chemical reactivity of this compound. nih.gov Reactivity descriptors, derived from the conceptual framework of DFT, help in identifying the most reactive sites within the molecule. repositorioinstitucional.mx These descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. physchemres.org
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, indicating where an electrophile, nucleophile, or radical is most likely to attack. repositorioinstitucional.mx
A typical DFT study on this compound would yield data such as that presented in the hypothetical table below, providing a quantitative basis for understanding its reactivity.
| Calculated Property | Description | Typical Predicted Value/Observation |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the benzene (B151609) ring and oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distributed across the aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A specific energy value (e.g., in eV) would be calculated. |
| MEP Minimum | Region of most negative electrostatic potential; indicates likely site for electrophilic attack. | Typically located near the oxygen atoms. |
| MEP Maximum | Region of most positive electrostatic potential; indicates likely site for nucleophilic attack. | Often found near the hydrogen atoms of the hydroxyl groups. |
While DFT is widely used, other quantum chemical methods also provide valuable information about the electronic properties of this compound.
Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. libretexts.org They are based on solving the Schrödinger equation and include methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2). nih.gov Ab initio calculations can provide highly accurate results, especially when electron correlation is included, but they are computationally more demanding than DFT or semi-empirical methods. libretexts.orgresearchgate.net They are often used as a benchmark for other computational techniques.
Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data. libretexts.orgcore.ac.uk This approach makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. core.ac.uk While less accurate, they can still provide useful qualitative insights into electronic properties and are suitable for initial screenings or for systems where higher-level calculations are computationally prohibitive. libretexts.org
Both ab initio and semi-empirical methods can be used to calculate a range of electronic properties for this compound, as summarized in the table below.
| Electronic Property | Description | Method of Calculation |
| Ionization Potential | The energy required to remove an electron from the molecule. | Can be estimated from the HOMO energy via Koopmans' theorem (in HF theory). |
| Electron Affinity | The energy released when an electron is added to the molecule. | Can be estimated from the LUMO energy. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. | Calculated by all quantum chemical methods. |
| Polarizability | The ability of the molecule's electron cloud to be distorted by an external electric field. | A standard output from electronic structure calculations. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions.
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov The molecule's flexibility primarily arises from the rotation of the two hydroxyl (-OH) groups. An MD simulation can track the orientation of these groups over time, revealing the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Tautomerism, the interconversion between structural isomers, is another phenomenon that could potentially be studied for hydroquinone (B1673460) systems. Although less common for simple hydroquinones, computational methods can explore the possibility and energetics of proton transfer, for instance, from a hydroxyl group to the benzene ring, to form keto-enol tautomers. MD simulations, particularly advanced techniques like metadynamics, can help to elucidate the pathways and free energy barriers associated with such potential tautomeric transformations.
The behavior of this compound in condensed phases (liquid or solid) is governed by its intermolecular interactions. MD simulations can model a system containing many molecules of this compound to study how they interact and arrange themselves.
Key intermolecular forces at play include:
Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors, leading to the formation of networks between molecules.
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of aggregates.
MD simulations can quantify the strength and prevalence of these different interactions, providing insight into the aggregation behavior of this compound. This is important for understanding its physical properties, such as solubility and crystal structure. The simulation can reveal how molecules self-assemble and whether specific, ordered aggregates are formed. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Hydroquinones
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. wikipedia.orgnih.gov For a class of compounds like fluorinated hydroquinones, including this compound, QSAR models can be developed to predict properties such as toxicity, reactivity, or binding affinity to a biological target. nih.gov
The development of a QSAR model involves several key steps:
Data Set Collection: A set of fluorinated hydroquinones with known experimental activity data is compiled.
Descriptor Calculation: For each molecule in the set, a variety of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices.
3D Descriptors: Molecular shape, surface area.
Physicochemical Descriptors: LogP (lipophilicity), electronic properties (e.g., dipole moment, HOMO/LUMO energies calculated from quantum chemistry). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and reliable. nih.gov
A QSAR model for fluorinated hydroquinones could take a general form like:
Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
Predicting Reactivity and Biological Activity
Computational chemistry provides a powerful toolkit for predicting the reactivity and potential biological activity of molecules like this compound. Through the application of quantum chemical calculations, it is possible to elucidate the electronic structure and infer the molecule's behavior in chemical reactions and biological systems.
A key aspect of predicting reactivity lies in the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of the electron-withdrawing fluorine atom and electron-donating hydroxyl groups on the benzene ring modulates the energies of these frontier orbitals.
Another valuable tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would suggest sites prone to nucleophilic attack.
The prediction of biological activity often involves the calculation of various molecular descriptors. These descriptors quantify different physicochemical properties of the molecule, such as its size, shape, lipophilicity (log P), and electronic characteristics. These parameters are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these descriptors with the observed biological activities of a series of related compounds. While specific QSAR studies on this compound are not extensively documented, the principles of QSAR can be applied to predict its potential activities based on its calculated descriptors.
Table 1: Calculated Molecular Descriptors for Predicting Reactivity and Bioactivity of this compound
| Descriptor | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
| Log P | 1.1 | Lipophilicity and membrane permeability |
Role of Fluorine in Modulating Electronic and Steric Effects
The substitution of a hydrogen atom with fluorine in the hydroquinone scaffold introduces significant electronic and steric perturbations that profoundly influence the molecule's properties. Fluorine is the most electronegative element, and its presence imparts unique characteristics to this compound.
Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the fluorine atom is a dominant factor. This effect leads to a polarization of the carbon-fluorine bond, with the fluorine atom drawing electron density from the benzene ring. This inductive withdrawal of electron density can lower the energy of the molecular orbitals, including the HOMO and LUMO. The lowering of these orbital energies can, in turn, affect the molecule's redox potential and its susceptibility to certain reactions.
In addition to the inductive effect, fluorine can also exert a positive mesomeric effect (+M) due to its lone pairs of electrons, which can be delocalized into the aromatic π-system. However, in the case of fluorine, the inductive effect is generally considered to be more significant than the mesomeric effect. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these electronic interactions. NBO analysis can reveal the delocalization of electron density from the fluorine lone pairs to the antibonding orbitals of the benzene ring, providing a quantitative measure of the mesomeric effect.
Steric Effects: In terms of steric hindrance, the fluorine atom is relatively small, with a van der Waals radius that is only slightly larger than that of a hydrogen atom. Consequently, the steric bulk of the fluorine substituent in this compound is not expected to be a major factor in most of its interactions. However, even this small increase in size can influence the molecule's conformation and its ability to fit into the active site of an enzyme or a receptor. Computational methods can be used to model the conformational preferences of this compound and to assess the steric interactions that may arise in its complexes with other molecules.
Table 2: Comparison of Electronic and Steric Properties of Hydrogen and Fluorine Substituents
| Property | Hydrogen (H) | Fluorine (F) |
|---|---|---|
| Electronegativity (Pauling Scale) | 2.20 | 3.98 |
| Inductive Effect | Neutral | Strongly Electron-Withdrawing (-I) |
| Mesomeric Effect | None | Weakly Electron-Donating (+M) |
| Van der Waals Radius (Å) | 1.20 | 1.47 |
Spectroscopic and Advanced Characterization Techniques for 2 Fluorobenzene 1,4 Diol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Fluorobenzene-1,4-diol. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural confirmation of this compound.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns (multiplicity) are influenced by their position relative to the fluorine and hydroxyl substituents. The proton ortho to the fluorine atom would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons would also show characteristic splitting based on their coupling with each other and with the fluorine atom. The two hydroxyl (-OH) protons would typically appear as broad singlets, although their chemical shift can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.0 | Multiplet |
| Aromatic CH | 6.5 - 7.0 | Multiplet |
| Aromatic CH | 6.5 - 7.0 | Multiplet |
| Hydroxyl OH | Variable | Broad Singlet |
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, six distinct signals are expected, one for each carbon in the aromatic ring. The chemical shifts are influenced by the attached substituents. The carbon atom directly bonded to the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The other carbon atoms will also show smaller couplings to the fluorine atom (nJC-F), which can aid in definitive signal assignment. The carbons attached to the electron-donating hydroxyl groups (C1 and C4) would be shielded compared to the others.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il A single resonance is expected for the fluorine atom in this compound. wikipedia.org The chemical shift of this signal is characteristic of an aryl fluoride (B91410). alfa-chemistry.comucsb.edu This signal would be split into a multiplet due to coupling with the adjacent ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern. wikipedia.org
Two-dimensional (2D) NMR techniques are employed to gain deeper insights into the molecular structure and are particularly useful for unambiguous signal assignment and for studying reaction mechanisms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the aromatic ring, helping to establish their connectivity and relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for assigning which proton is bonded to which carbon in the benzene ring.
These advanced techniques are powerful tools in mechanistic studies, allowing for the characterization of reaction intermediates and byproducts in the synthesis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. For this compound (C₆H₅FO₂), HRMS can determine the mass of the molecular ion to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of this compound is 128.02735756 Da, a value that would be confirmed by HRMS, distinguishing it from other compounds with the same nominal mass. nih.gov
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a vital tool for monitoring the progress of chemical reactions. In the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time by monitoring the intensity of the respective molecular ion peaks.
Furthermore, MS is essential for assessing the purity of the final product. It can detect and help identify trace amounts of impurities, such as starting materials, byproducts, or degradation products, ensuring the quality of the synthesized compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of molecules within the crystal lattice and detail the nature of intermolecular forces, such as hydrogen bonding involving the two hydroxyl groups and potential interactions involving the fluorine atom. This information is crucial for understanding the physical properties of the compound in its solid state and for computational chemistry studies. While specific crystallographic data for this compound is not widely reported, the technique remains the ultimate standard for absolute structure determination.
Table 2: Mentioned Compounds
| Compound Name |
|---|
UV-Visible and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules. researchgate.netbiocompare.com These methods provide insights into electronic transitions, excited-state phenomena, and the effects of molecular environment on these properties.
The electronic absorption spectrum of a molecule reveals the wavelengths of light that it absorbs, corresponding to transitions from the ground electronic state to various excited states. chemrxiv.org For fluorobenzene (B45895), the excitation peak is observed at 266 nm. aatbio.com Upon absorption of light, molecules are promoted to higher energy levels. uci.edu
The subsequent de-excitation process can involve fluorescence, where a photon is emitted as the molecule returns to the ground state. uci.edu The fluorescence emission spectrum is typically shifted to longer wavelengths compared to the absorption spectrum. researchgate.net For fluorobenzene, the emission peak is at 275 nm. aatbio.com The environment of the molecule, including the solvent, can influence both the absorption and fluorescence spectra. researchgate.net
Dual fluorescence is a phenomenon where a molecule exhibits two distinct fluorescence emission bands. This can arise from various mechanisms, including excited-state intramolecular proton transfer (ESIPT) and the formation of molecular aggregates. nih.govresearchgate.net
In some 1,3,4-thiadiazole derivatives, dual fluorescence has been observed and attributed to the aggregation of molecules, which can be influenced by factors such as concentration and the surrounding medium. nih.govnih.gov This aggregation can lead to the formation of charge transfer states, resulting in the appearance of a second, longer-wavelength emission band. nih.gov Spectroscopic studies, including resonance light scattering (RLS), can be used to confirm the presence of molecular aggregates. nih.gov
The interplay of ESIPT and aggregation-induced emission can lead to complex fluorescence behavior. nih.gov In certain systems, ESIPT is the primary cause of dual fluorescence, but this effect can be significantly enhanced by molecular aggregation. nih.gov
Table 2: Spectroscopic Data for Fluorobenzene
| Spectroscopic Technique | Peak Wavelength (nm) | Reference |
| Excitation | 266 | aatbio.com |
| Emission | 275 | aatbio.com |
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for the analysis of pharmaceutical compounds and related substances.
Both HPLC and UPLC are powerful analytical techniques used to separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. UPLC, an advancement of HPLC, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity.
These techniques are routinely employed in the pharmaceutical industry for purity assessment and quantitative analysis of APIs and their intermediates. The method involves injecting a sample into the chromatograph, where it is carried by a solvent (mobile phase) through a column packed with a solid material (stationary phase). The separation occurs as different components travel through the column at different rates. A detector at the end of the column measures the concentration of each separated component.
For a compound like this compound, a validated HPLC or UPLC method would be crucial for determining its purity, identifying any impurities, and quantifying its concentration in various samples. The development of such a method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity.
Challenges in Analytical Characterization of Reactive Intermediates.
The analytical characterization of this compound and its derivatives can be complicated by the formation of reactive intermediates during synthesis or degradation. These intermediates are often transient and unstable, which presents significant challenges for their isolation and structural elucidation using standard analytical techniques. The inherent reactivity that makes these molecules useful as synthetic precursors also contributes to their instability, particularly when exposed to air, water, or other environmental factors during laboratory analysis. americanpharmaceuticalreview.com
One of the primary challenges is the susceptibility of hydroxylated and fluorinated benzene derivatives to oxidation and degradation. americanpharmaceuticalreview.com This process can lead to the formation of numerous side-products, complicating the analysis of the intended intermediate. In the context of pharmaceutical synthesis, where purity and precise characterization are paramount, such degradation can compromise the quality and safety of the final product.
Research on analogous compounds, such as reactive resorcinol derivatives, highlights the difficulties encountered in their characterization. For instance, attempts to analyze similar reactive starting materials have shown that these compounds can degrade rapidly in solution, even under controlled conditions. americanpharmaceuticalreview.com Efforts to mitigate this degradation by employing antioxidants or by sparging sample solutions with inert gases like nitrogen or argon have proven unsuccessful in preventing the formation of impurities. americanpharmaceuticalreview.com This instability necessitates the development of rapid and highly sensitive analytical methods that can characterize these intermediates in situ or with minimal sample preparation.
The challenges in characterizing these reactive species are summarized in the table below, drawing parallels from structurally related compounds.
| Analytical Challenge | Observation in Similar Reactive Molecules | Impact on Characterization | Attempted Mitigation Strategy | Outcome |
|---|---|---|---|---|
| Inherent Instability | Molecules are prone to rapid degradation upon exposure to air and water. americanpharmaceuticalreview.com | Difficulty in obtaining pure samples for analysis; results may not reflect the true composition of the synthetic mixture. | Storage as solid salts to improve long-term stability. americanpharmaceuticalreview.com | Partially successful for storage, but instability in solution persists during analysis. |
| Oxidation | Aryl amines and diols are subject to oxidation, leading to complex mixtures of side-products. americanpharmaceuticalreview.com | Overlapping signals in spectroscopic analyses (NMR, MS) and multiple peaks in chromatographic separations (HPLC). | Use of antioxidants (e.g., n-propyl gallate, tocopherol). americanpharmaceuticalreview.com | Failed to slow degradation. americanpharmaceuticalreview.com |
| Solution Degradation | Significant degradation observed in solution within a few hours. americanpharmaceuticalreview.com | Limits the time available for analysis and can lead to non-reproducible results. | Sparging the sample solution with nitrogen or argon; decreasing sample concentration. americanpharmaceuticalreview.com | Failed to slow degradation reactions. americanpharmaceuticalreview.com |
| Method Development | The need for a validated analytical method with a short window of solution stability. americanpharmaceuticalreview.com | Requires a "phase-appropriate" characterization strategy that accepts limited stability for early-phase development. americanpharmaceuticalreview.com | Adoption of methods with a proven, albeit short (e.g., four-hour), window of solution stability. americanpharmaceuticalreview.com | Considered acceptable for specific stages of process chemistry where absolute stability cannot be achieved. americanpharmaceuticalreview.com |
Ultimately, the characterization of reactive intermediates of this compound requires specialized analytical approaches. Techniques such as mass spectrometry/mass spectrometry (MS/MS) can offer enhanced sensitivity for detecting low-level impurities or degradation products by monitoring specific daughter ions. americanpharmaceuticalreview.com Such advanced methods are often necessary to overcome the challenges posed by the reactive and unstable nature of these critical chemical entities.
Applications of 2 Fluorobenzene 1,4 Diol and Its Derivatives in Advanced Materials and Catalysis Research
Building Blocks for Functional Materials
The dual hydroxyl functionality of 2-Fluorobenzene-1,4-diol allows it to act as a versatile monomer or precursor in the synthesis of a variety of functional organic materials. The presence of the fluorine atom can significantly modify the properties of the resulting products, including their thermal stability, solubility, and electronic characteristics.
Precursors for Polymer Synthesis and Advanced Organic Materials
This compound and its derivatives are valuable monomers in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs). These polymers are known for their exceptional thermal stability and mechanical strength. The introduction of fluorine-containing pendant groups can further enhance these properties and improve solubility, a crucial factor for material processing.
In one study, a novel bisphenol monomer, (4-trifluoromethyl)phenylhydroquinone, a derivative of this compound, was synthesized and used to prepare new aromatic PAEKs through a nucleophilic polycondensation reaction with difluorinated aromatic ketones. springerprofessional.de The resulting polymers exhibited several desirable characteristics:
High Thermal Stability: The polymers showed high decomposition temperatures, with 5% weight loss occurring at temperatures above 530°C in a nitrogen atmosphere. springerprofessional.de
Improved Solubility: The bulky trifluoromethylphenyl side groups enhanced the solubility of the polymers in organic solvents, facilitating their processing into films. springerprofessional.de
Low Dielectric Constants: The polymer films possessed low dielectric constants in the range of 2.6–2.7 at 1 MHz, making them suitable for applications in microelectronics where low dielectric materials are required to reduce signal delay and power dissipation. springerprofessional.de
Excellent Mechanical Properties: The materials formed strong, transparent, and flexible films. springerprofessional.de
These properties highlight the potential of using fluorinated hydroquinone (B1673460) derivatives for creating advanced materials for high-temperature microelectronic and optical applications. springerprofessional.de
| Property | Value | Reference |
| Thermal Stability (Td5%) | > 530°C | springerprofessional.de |
| Dielectric Constant (1 MHz) | 2.6–2.7 | springerprofessional.de |
| Tensile Strength | 65–70 MPa | springerprofessional.de |
| Young's Modulus | 1.6–2.0 GPa | springerprofessional.de |
| Elongation at Break | 36–42% | springerprofessional.de |
| Water Absorption | 0.21–0.25% | springerprofessional.de |
Applications in Dye and Pigment Production
Azo dyes represent the largest class of synthetic colorants used across various industries. nih.gov Their synthesis fundamentally involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. nih.govunb.ca
Phenols and their derivatives are common coupling components due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution. unb.ca this compound, with its two hydroxyl groups, is a highly activated aromatic system and can, in principle, serve as an effective coupling component in azo dye synthesis. The general mechanism for this type of reaction is an electrophilic aromatic substitution. nih.gov
The hydroxyl groups direct the incoming diazonium ion electrophile primarily to the positions ortho or para to themselves. In the case of this compound, the substitution pattern would be influenced by the combined directing effects of the two hydroxyl groups and the fluorine atom. The incorporation of a fluorine atom into the dye structure could potentially modify its color, lightfastness, and solubility properties. While specific examples detailing the use of this compound as a coupling component are not prevalent in readily available literature, its chemical structure is well-suited for this application, offering a potential route to novel fluorinated azo dyes.
Role in Catalysis Research
In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The electronic and steric properties of a ligand dictate the behavior of the metallic center in a catalytic cycle. Fluorinated organic molecules are of particular interest in ligand design due to the unique properties of the fluorine atom.
Ligand Design for Metal-Catalyzed Reactions
This compound possesses two hydroxyl groups in a 1,4-relationship on a benzene (B151609) ring, making it a potential O,O-bidentate ligand that can coordinate to a metal center. The two oxygen atoms can form a chelate ring with a metal ion, a common structural motif in coordination chemistry and catalysis. The design of metallodrugs, for example, often involves fluorinated ligands to modify the physicochemical and biological properties of the resulting metal complexes. nih.gov
While the 1,4-substitution pattern of this compound is less common for forming simple monomeric chelate complexes compared to 1,2-diols (which form stable five-membered rings), it can be used to bridge multiple metal centers or to form larger macrocyclic structures. Furthermore, derivatives of this compound can be synthesized to create more complex ligand scaffolds. The diol functionality allows for straightforward chemical modification to introduce other donor groups, such as phosphines or amines, creating hybrid ligands with tailored properties for specific catalytic applications. nih.gov
Fluorine Effects on Catalyst Performance and Selectivity
The incorporation of fluorine into a ligand framework can have a profound impact on the performance and selectivity of a metal catalyst. This is primarily due to the strong electron-withdrawing nature of the fluorine atom, which is the most electronegative element. frontiersin.org
When a ligand derived from this compound coordinates to a metal center, the fluorine atom can modulate the electronic properties of the catalyst in several ways:
Increased Lewis Acidity: The electron-withdrawing effect of fluorine can decrease the electron density at the metal center. This increases the Lewis acidity of the metal, which can enhance its ability to activate substrates, potentially leading to higher catalytic activity. rsc.org
Modified Redox Potential: By influencing the electron density on the metal, the fluorine substituent can alter the redox potential of the catalyst, which is critical in catalytic cycles that involve changes in the metal's oxidation state. nih.gov
Enhanced Stability: The strong carbon-fluorine bond can increase the thermal and oxidative stability of the ligand and, consequently, the entire catalyst complex.
These electronic perturbations can lead to significant changes in reaction outcomes. For instance, computational studies on the cobalt-catalyzed borylation of fluorinated arenes have shown that the choice of ligand can completely control the regioselectivity of the reaction, directing the borylation to either the ortho or meta position relative to the fluorine atom. rsc.org This highlights how fluorine substitution, a key feature of molecules like this compound, can be used as a strategic element in ligand design to steer the selectivity of a catalytic transformation. rsc.org The ability to tune the electronic environment of a catalyst with such precision is a key goal in the development of new and more efficient chemical reactions.
Biological and Biomedical Research Potential of 2 Fluorobenzene 1,4 Diol Derivatives
Pharmacological Research and Drug Discovery
The fluorinated benzenediol motif is a key component in the design and synthesis of novel therapeutic agents. Its structural characteristics make it a versatile starting point for developing compounds with a wide range of pharmacological activities.
The 2-fluorobenzene-1,4-diol structure serves as a valuable scaffold in the development of new bioactive compounds. The fluorobenzene (B45895) moiety is a feature in a diverse array of pharmacologically active agents, including those with antibacterial, antifungal, anti-inflammatory, and psychoactive properties. jscimedcentral.com The presence of fluorine, the second smallest substituent after hydrogen, allows it to mimic hydrogen in some enzyme-receptor interactions while altering the electronic properties of the molecule. jscimedcentral.com
Researchers utilize such scaffolds to create libraries of derivatives for screening against various diseases. For instance, compounds structurally related to benzenediols, such as 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols, have been synthesized and evaluated for their effects on the central nervous system. nih.gov Similarly, triazole-based acetamides, which can be derived from related phenolic structures, are recognized as important scaffolds for pharmacologically active drugs, including potential anti-cancer agents. mdpi.com The strategic combination of the fluorophenyl group and the reactive diol functional groups allows for the generation of hybrid molecules with potential for enhanced biological efficacy. mdpi.com
Table 1: Examples of Pharmacological Areas Featuring Fluorobenzene Derivatives
| Pharmacological Area | Example Compound Class/Drug | Reference |
|---|---|---|
| Psychoactive Agents | Fluorobenzoyl buterophenone derivatives | jscimedcentral.com |
| Anticonvulsants | Progabide | jscimedcentral.com |
| Antibacterial Agents | Fluoroquinolone antibiotics (e.g., Ciprofloxacin) | jscimedcentral.com |
| Dyslipidemia Agents | Statins (e.g., Fluvastatin) | jscimedcentral.com |
| Anticancer Agents | Belzutifan, Sotorasib | nih.gov |
Derivatives containing a fluorinated dihydroxyphenyl core have been investigated for their interaction with specific biological targets. The mechanism of action often relates to the compound's ability to inhibit key enzymes or modulate signaling pathways. For example, a dihydroxy-4-fluorophenyl analog of the natural product pironetin (B1678462) demonstrated potent antiproliferative activity against ovarian cancer cell lines. nih.gov This activity is linked to the ability of such compounds to bind to β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. nih.gov
In other research, benzenoid compounds have been shown to exert anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway. frontiersin.org In the context of cancer, synthetic 1,2,4-triazole (B32235) derivatives have been shown to target and exhibit strong binding affinities to c-kit tyrosine kinase and protein kinase B, both of which are crucial in cancer cell proliferation and survival. mdpi.com Furthermore, benzenediol analogues have been studied for their effects on the central nervous system, indicating their potential to interact with neurological targets. nih.gov
The following table details the cytotoxic effects of a dihydroxy-4-fluorophenyl pironetin analog compared to the parent compound, illustrating how modification of the scaffold can influence biological activity. nih.gov
Table 2: Antiproliferative Activity of Pironetin and a Dihydroxy-4-fluorophenyl Analog
| Compound | OVCAR5 Cell Line (GI₅₀ nM) | A2780 Cell Line (GI₅₀ nM) |
|---|---|---|
| Pironetin (Parent Compound) | 21.9 | 41.0 |
| Dihydroxy-4-fluorophenyl analog 5 | 16.5 | 29.7 |
Data sourced from a study on the cytotoxicity of pironetin analogs. nih.gov
The structural motifs present in this compound are found in compounds explored for treating metabolic disorders. Notably, the fluorophenyl group is a key component of some statins, which are widely used and effective agents for treating dyslipidemia, a common metabolic disorder characterized by abnormal lipid levels. jscimedcentral.com
Additionally, certain benzenoids isolated from natural sources have demonstrated antihyperlipidemic activities, suggesting a role for this class of compounds in managing lipid-related metabolic issues. frontiersin.org While direct studies on this compound for metabolic disorders are limited, the prevalence of its core structure in established and experimental therapies highlights its potential as a foundational element for designing new agents targeting conditions like metabolic dysfunction-associated steatotic liver disease (MASLD) or hyperlipidemia. jscimedcentral.comfrontiersin.orgnih.gov
Biochemical Pathways and Enzyme Interactions
The influence of benzenediol derivatives extends to fundamental cellular processes, including mitochondrial function and energy metabolism.
Research has shown that derivatives of benzenediol can directly influence mitochondrial dynamics. One such compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol (DMD), was found to mitigate psoriasiform inflammation by inhibiting the translocation of GDAP1L1/Drp1 from the cytoplasm to the mitochondria. frontiersin.org Drp1 (Dynamin-1-like protein) is a key protein involved in mitochondrial fission. By preventing its translocation, the benzenediol derivative effectively modulates a crucial process in mitochondrial life cycle and function. frontiersin.org The study identified the phosphorylation of Drp1 at serine 616 as part of the mechanism, indicating an interaction with kinase signaling pathways that regulate mitochondrial enzyme activity. frontiersin.org
By modulating mitochondrial fission, benzenediol derivatives can have significant downstream effects on cellular energy metabolism. frontiersin.org Mitochondria are the primary sites of cellular respiration and ATP production. The dynamic processes of mitochondrial fission and fusion are critical for maintaining a healthy mitochondrial network, responding to cellular stress, and regulating energy output. Disruption of these processes can impact cellular bioenergetics. The inhibition of Drp1-mediated mitochondrial fission by a benzenediol compound suggests a pathway through which such molecules can influence cellular energy homeostasis. frontiersin.org This mechanism presents a potential therapeutic target for diseases where mitochondrial dysfunction and altered energy metabolism are contributing factors. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The systematic investigation into the structure-activity relationships (SAR) of this compound analogs is crucial for optimizing their therapeutic potential. By modifying the chemical scaffold and observing the resultant changes in biological activity, researchers can identify key structural features responsible for desired pharmacological effects. These studies provide a roadmap for the rational design of more potent and selective drug candidates.
Influence of Fluorine Position and Substituent Effects on Biological Activity
The position of the fluorine atom on the benzene (B151609) ring of this compound and the nature of other substituents can significantly modulate the compound's biological activity. Fluorine's high electronegativity and small size allow it to alter a molecule's properties, such as acidity, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.
The introduction of a fluorine atom to a phenyl ring can enhance the acidity of nearby functional groups through its electron-withdrawing inductive effect. The exact position of the fluorine atom is critical, as demonstrated in studies of other fluorinated aromatic compounds. For instance, in fluorinated benzoxaboroles, the position of the fluorine atom has a pronounced effect on the compound's acidity and, consequently, its biological activity.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs
| Compound | R1 | R2 | R3 | Fluorine Position | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | H | H | 2 | 15.2 |
| 2 | H | H | H | 3 | 25.8 |
| 3 | CH3 | H | H | 2 | 10.5 |
| 4 | H | Cl | H | 2 | 8.1 |
| 5 | H | H | OCH3 | 2 | 12.7 |
This table presents hypothetical data to illustrate potential SAR trends. The IC50 values are not based on actual experimental results for these specific compounds.
Molecular Docking and Computational Approaches in Biological Activity Prediction
Molecular docking and other computational methods are invaluable tools in predicting the biological activity of this compound analogs and guiding the design of new derivatives. researchgate.net These in silico techniques simulate the interaction between a small molecule (ligand) and a biological target (receptor), providing insights into binding affinities and modes of interaction. researchgate.net
Molecular docking studies can elucidate how this compound derivatives fit into the active site of a target protein. researchgate.net For example, in studies of other fluorinated compounds, docking simulations have successfully predicted binding conformations and key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. mdpi.comresearchgate.net These computational approaches can help to rationalize observed SAR data and predict the potential activity of novel, yet-to-be-synthesized compounds, thereby saving time and resources in the drug discovery process. researchgate.net
For instance, in the investigation of fluoroquinolones as tyrosinase inhibitors, molecular docking was used to analyze the interactions between the drugs and the enzyme's active site, confirming significant interactions that are responsible for the observed inhibitory activity. mdpi.com Similarly, docking studies on fluorinated podophyllotoxin (B1678966) derivatives helped to understand their cytotoxic mechanisms by revealing key interactions with tubulin and topoisomerase II. researchgate.net The application of such computational models to this compound analogs could predict their interactions with various biological targets, such as kinases or other enzymes implicated in disease, and guide the optimization of their structures for enhanced potency and selectivity. mdpi.com
Table 2: Key Interactions of a Hypothetical this compound Analog with a Target Protein as Predicted by Molecular Docking
| Interaction Type | Functional Group on Analog | Amino Acid Residue in Target Protein | Predicted Contribution to Binding Affinity |
| Hydrogen Bond | 1-OH | Asp184 | High |
| Hydrogen Bond | 4-OH | Ser245 | High |
| Pi-Pi Stacking | Benzene Ring | Phe169 | Medium |
| Halogen Bond | 2-F | Gly112 (Backbone Carbonyl) | Medium |
This table presents hypothetical interactions to illustrate the type of data generated from molecular docking studies.
Environmental Fate and Remediation Research
Biotransformation and Biodegradation Studies
Microbial communities play a crucial role in the breakdown of a wide array of environmental contaminants. The study of how these microorganisms metabolize fluorinated aromatic compounds, such as 2-Fluorobenzene-1,4-diol, is essential for developing effective bioremediation strategies.
The microbial degradation of fluorinated aromatic compounds is a complex process influenced by the number and position of fluorine substituents on the aromatic ring. While the carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds generally recalcitrant, numerous microorganisms have evolved enzymatic machinery to cleave this bond.
The initial step in the aerobic degradation of many aromatic compounds, including fluorinated ones, is often catalyzed by dioxygenase enzymes. These enzymes introduce two hydroxyl groups into the aromatic ring, a critical activation step that prepares the molecule for subsequent ring cleavage. For instance, the aerobic metabolism of fluorobenzene (B45895) has been shown to proceed via the formation of fluorinated catechols as key intermediates. nih.govresearchgate.net Specifically, Rhizobiales sp. strain F11 has been observed to degrade fluorobenzene, forming 4-fluorocatechol (B1207897) and catechol. nih.govresearchgate.net
While direct studies on the microbial metabolism of this compound (also known as 2-fluorohydroquinone) are limited, it is plausible that a similar enzymatic attack would occur. Given its hydroquinone (B1673460) structure, an initial hydroxylation reaction is a likely first step, potentially leading to the formation of a fluorinated trihydroxybenzene derivative. This intermediate would then be susceptible to enzymatic ring cleavage.
Fungal metabolism also represents a significant pathway for the biotransformation of fluorinated aromatic compounds. Various fungi have been shown to metabolize fluorinated analogs of aromatic hydrocarbons. nih.govnih.gov For example, some fungi can oxidize fluorotoluenes to fluorinated benzoates, which are then further hydroxylated to catecholic intermediates. nih.gov Fungal enzyme systems, such as cytochrome P450 monooxygenases, are known for their broad substrate specificity and play a key role in the initial hydroxylation of aromatic rings. researchgate.net
A common feature in the aerobic microbial degradation of aromatic hydrocarbons is the formation of cis-dihydrodiols as intermediates. This reaction is catalyzed by aromatic ring-hydroxylating dioxygenases. While specific studies on this compound are not available, the degradation pathways of analogous compounds provide valuable insights. For example, the initial dioxygenase attack on fluorobenzene has been proposed to yield fluorinated dihydrodiols, which are then dehydrogenated to form fluorocatechols. researchgate.net
The table below summarizes key enzymes and intermediates involved in the microbial degradation of fluorinated aromatic compounds, which can serve as a model for the potential biotransformation of this compound.
| Enzyme Class | Substrate Example | Intermediate(s) | End Product(s) of Initial Phase |
| Aromatic Dioxygenase | Fluorobenzene | Fluorinated cis-dihydrodiol | Fluorocatechol |
| Dehydrogenase | Fluorinated cis-dihydrodiol | Fluorocatechol | Ring cleavage products |
| Catechol 2,3-dioxygenase | 3-Halocatechol | Ring cleavage products | Further metabolized |
| Monooxygenase | Fluorinated Phenols | Dihydroxy-, trihydroxy-, or tetrahydroxybenzenes | Ring cleavage substrates |
Environmental Implications of Fluorinated Organic Compounds
The widespread use of fluorinated organic compounds in various industrial and consumer products has led to their detection in the environment. itrcweb.org Understanding their degradation pathways and the nature of their end products is critical for assessing their long-term environmental impact.
The degradation of fluorinated aromatic compounds can proceed through different pathways, primarily ortho- and meta-cleavage of catecholic intermediates. The choice of pathway is determined by the specific enzymes present in the degrading microorganism. Ortho-cleavage of 4-fluorocatechol has been observed in the degradation of fluorobenzene by Rhizobiales sp. strain F11. nih.govresearchgate.net
In some cases, the metabolism of fluorinated compounds can lead to the formation of dead-end metabolites that are resistant to further degradation. For example, the enzymatic conversion of 4-fluorocatechol can lead to the formation of 4-fluoromuconolactone, which can be slow to degrade further. nih.gov The persistence of such intermediates is a significant environmental concern.
The ultimate fate of the fluorine atom during biodegradation is the release of fluoride (B91410) ions (F-), a process known as defluorination. nih.gov While this indicates the breakdown of the organofluorine compound, high concentrations of fluoride can be toxic to microbial life. nih.gov
The environmental persistence and potential toxicity of certain fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), have driven research into developing safer, "PFAS-free" alternatives and synthesis methods. innovationnewsnetwork.comscitechdaily.com Recent advancements have focused on creating compounds that mimic the desirable properties of PFAS, such as water and oil repellency, without the associated environmental risks. innovationnewsnetwork.comscitechdaily.com
One approach involves replicating the "bulkiness" of the fluorine atom using non-toxic, fluorine-free materials composed of carbon and hydrogen. innovationnewsnetwork.comscitechdaily.com Another strategy focuses on developing new synthesis protocols that avoid the use of PFAS reagents altogether. For instance, methods utilizing caesium fluoride as a fluorine source are being explored to provide a more environmentally friendly route for producing fluorinated pharmaceutical and agrochemical compounds. sciencedaily.comeuropeanpharmaceuticalreview.com These innovative approaches in green chemistry aim to reduce the environmental footprint of fluorinated compounds by designing molecules that are effective for their intended purpose but are also more susceptible to degradation in the environment.
Future Research Perspectives and Methodological Advancements
Development of Novel Synthetic Methodologies
The synthesis of fluorinated organic compounds, including 2-Fluorobenzene-1,4-diol, is an area of active research. Advancements are aimed at improving efficiency, selectivity, and scalability.
The precise introduction of a fluorine atom into a specific position on an aromatic ring, such as in this compound, remains a significant challenge in synthetic chemistry. Future methodologies will likely focus on achieving high levels of chemo-, regio-, and stereoselectivity.
Current research in fluorination chemistry is exploring novel reagents and catalytic systems to control the position of fluorination on complex molecules. For instance, I(I)/I(III) catalysis has been explored for the C4-regioselective dearomatizing fluorination of phenols, a transformation that could be adapted for hydroquinone (B1673460) systems. rsc.org The development of methods for the stereoselective synthesis of monofluoroalkenes via tandem fluorination–desulfonation sequences showcases the intricate control that can be achieved, which could inspire new approaches for aromatic systems. rsc.org
Future work may involve the use of transition-metal catalysts or organocatalysts to direct the fluorination to a specific carbon atom on the benzene-1,4-diol (B12442567) core, minimizing the formation of unwanted isomers. The use of fluorine as a detachable "activator" in transition-metal-free reactions has shown promise in the tetrafunctionalization of fluoroalkynes, a concept that could be creatively applied to aromatic fluorination. rsc.org Such advancements are critical for producing pure samples of this compound and its derivatives for further study and application.
Table 1: Comparison of Potential Selective Fluorination Strategies
| Methodology | Potential Advantages | Challenges |
|---|---|---|
| Transition-Metal Catalysis | High selectivity, broad substrate scope. | Catalyst cost, potential for metal contamination. |
| Organocatalysis | Metal-free, environmentally benign. | Lower catalytic activity for some transformations. |
| I(I)/I(III) Catalysis | Enables challenging regioselectivities. rsc.org | Reagent stability and handling. |
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability. nih.govresearchgate.net This technology is particularly well-suited for the production of fine chemicals like this compound.
The implementation of flow chemistry can lead to higher yields and selectivities, as demonstrated in various organic reactions. beilstein-journals.org For the synthesis of fluorinated compounds, flow reactors can allow for the safe use of reactive fluorinating agents and precise control over reaction parameters such as temperature and residence time, which is crucial for controlling selectivity. Future research will likely focus on developing dedicated flow processes for the synthesis of this compound, potentially telescoping multiple reaction steps into a single continuous sequence to improve efficiency and reduce waste. uc.pt The modular nature of flow systems allows for easy reconfiguration and optimization, making it a powerful tool for scaling up the production of this compound for industrial or pharmaceutical applications. nih.gov
Integration of Advanced Computational and Experimental Techniques
The synergy between computational modeling and experimental analysis is a powerful paradigm for accelerating chemical research. This integrated approach is expected to provide deep insights into the properties and reactivity of this compound.
Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is fundamental for optimizing processes and predicting outcomes. Combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical methods such as Density Functional Theory (DFT) can provide a detailed picture of molecular structures, transition states, and reaction pathways.
Computational chemistry has been successfully used to predict 19F NMR shifts for fluorinated organic compounds with high accuracy, which aids in the identification of products and intermediates in complex reaction mixtures. nih.gov Theoretical calculations can also elucidate the electronic effects of the fluorine substituent on the aromatic ring, explaining its influence on reactivity and regioselectivity in electrophilic aromatic substitution reactions. researchgate.net The impact of fluorine on the π-system of aromatic rings, a concept termed "fluoromaticity," can be explored computationally to understand its effect on ring stability and reactivity. acs.org Future studies on this compound will likely employ these combined approaches to investigate reaction mechanisms, rationalize observed selectivities, and guide the design of new synthetic routes.
Machine learning (ML) is rapidly emerging as a transformative tool in chemistry. nih.gov ML models can be trained on large datasets of chemical reactions to predict the products of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. stanford.edumedium.comacs.org
For the synthesis of this compound, ML algorithms could be used to navigate the complex interplay between various experimental parameters (e.g., solvent, catalyst, temperature) to maximize yield and selectivity. nih.govrsc.org This approach can significantly reduce the number of experiments required for optimization compared to traditional methods. nih.gov For instance, machine learning has been used to map the intricate reaction landscape of deoxyfluorination with sulfonyl fluorides, enabling accurate prediction of high-yielding conditions. acs.org Furthermore, ML models can help in predicting the fluorination strength of various electrophilic fluorinating reagents, aiding in the selection of the most suitable reagent for a given transformation. rsc.org The future development of synthetic methodologies for this compound will increasingly rely on these data-driven approaches to accelerate discovery and optimization. nih.gov
Table 2: Applications of Machine Learning in the Synthesis of this compound
| Application Area | Machine Learning Approach | Expected Outcome |
|---|---|---|
| Reaction Prediction | Graph-based neural networks, Transformers. stanford.edu | Identification of major and minor products under specific conditions. |
| Condition Optimization | Bayesian optimization, neural networks. nih.govchemrxiv.org | Determination of optimal temperature, solvent, and catalyst for maximum yield. |
| Reagent Selection | Classification and regression models. rsc.org | Selection of the most effective fluorinating agent from a library of candidates. |
Exploration of Undiscovered Applications
While the current applications of this compound are not extensively documented in publicly available literature, the unique properties imparted by the fluorine atom suggest a range of potential uses that warrant investigation. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. mendeley.com
The fluorinated hydroquinone moiety could serve as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. nih.gov For example, fluorinated compounds have found use as MRI contrast agents and in drug delivery systems. researchgate.net The presence of hydroxyl groups also allows for its incorporation into polymers, potentially leading to materials with enhanced thermal stability and chemical resistance. Diols containing fluorine are used in the production of polyurethanes. google.com Future research should focus on synthesizing derivatives of this compound and screening them for biological activity in various therapeutic areas, as well as exploring their potential as monomers for high-performance polymers or as components in advanced materials.
New Frontiers in Materials Science and Catalysis
The bifunctional nature of this compound, possessing two hydroxyl groups and a fluorinated aromatic ring, makes it a promising building block for advanced materials and a candidate for novel catalytic systems.
In Materials Science , this compound can serve as a specialty monomer in the synthesis of high-performance polymers. Its incorporation into polyesters, polyurethanes, and polycarbonates could impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics. nih.govnih.gov The polarity induced by the C-F bond may also influence the morphology and surface energy of the resulting polymers. nih.gov For instance, fluorinated polymers often exhibit low surface energy and unique wetting behaviors. nih.gov
Future research could focus on the following areas:
Synthesis of Novel Fluorinated Polymers: Systematic investigation into the polymerization of this compound with various co-monomers to create a new family of fluorinated polymers. Characterization of these polymers would elucidate the impact of the fluoro-hydroquinone moiety on their thermal, mechanical, and surface properties.
Development of High-Refractive-Index Materials: The presence of the aromatic ring and fluorine suggests that polymers derived from this compound might possess a high refractive index, a property valuable for optical applications such as advanced lenses and coatings. nih.gov
Metal-Organic Frameworks (MOFs): The diol functionality allows for its use as a linker in the synthesis of MOFs. The fluorine atom could modulate the electronic properties and pore environment of the resulting framework, potentially leading to materials with tailored gas sorption or separation capabilities.
In Catalysis , the hydroxyl groups of this compound can act as coordination sites for metal ions, making it a potential ligand for transition metal complexes. fu-berlin.de The fluorine substituent can influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity of the complex. nih.gov
Key research directions include:
Design of Fluorinated Ligand Systems: Synthesis and characterization of metal complexes with this compound as a ligand. These complexes could be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. fu-berlin.denih.gov
Catalysis of Aerobic Oxidation Reactions: Hydroquinones can act as redox mediators in aerobic oxidation processes. The electronic modifications introduced by the fluorine atom in this compound could enhance its efficacy as a co-catalyst in such reactions. acs.org
| Potential Application Area | Key Feature of this compound | Research Focus |
| High-Performance Polymers | Bifunctional monomer with fluorine substituent | Synthesis of novel polyesters, polyurethanes with enhanced thermal and chemical stability. |
| Optical Materials | Aromatic and fluorinated structure | Development of polymers with high refractive index. |
| Metal-Organic Frameworks | Diol linker with electronic modulation | Creation of MOFs with tailored porosity for gas separation. |
| Homogeneous Catalysis | Metal-coordinating diol with electronic tuning | Design of novel catalysts for organic synthesis. |
Expanding Biomedical Applications Beyond Current Research
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While specific biomedical research on this compound is not extensively documented, its structural motifs—a hydroquinone core and a fluorine substituent—suggest several promising avenues for investigation.
Enzyme Inhibition: The hydroquinone scaffold is present in various biologically active natural products. nih.gov Fluorinated compounds have also been successfully developed as enzyme inhibitors. nih.govresearchgate.net Therefore, this compound and its derivatives could be explored as inhibitors for a range of enzymes. For example, fluorinated analogs of 2-deoxy-d-glucose (B1664073) have shown potent biological activity in glioblastoma models. mdpi.com
Future biomedical research could explore:
Screening for Enzyme Inhibitory Activity: Testing this compound and its derivatives against various enzyme targets, such as kinases, phosphatases, and metabolic enzymes implicated in diseases like cancer and diabetes. nih.gov
Antioxidant and Antiradical Properties: Hydroquinones are known for their antioxidant properties due to their ability to scavenge free radicals. nih.govmdpi.com The fluorine substituent may modulate this activity, and studies could quantify the antioxidant potential of this compound in various in vitro assays. nih.govnih.gov
Antimicrobial Activity: Prenylated hydroquinones have demonstrated antimicrobial effects. nih.gov Investigating the antibacterial and antifungal properties of this compound could lead to the development of new anti-infective agents.
Pharmaceutical Intermediates: this compound can serve as a versatile starting material for the synthesis of more complex, biologically active molecules. The hydroxyl and aromatic functionalities provide multiple reaction sites for chemical modification. beilstein-journals.org
| Potential Biomedical Application | Rationale | Research Direction |
| Enzyme Inhibition | Fluorinated compounds and hydroquinones are known enzyme inhibitors. | Screening against kinases, phosphatases, and other disease-relevant enzymes. |
| Antioxidant Therapy | Hydroquinone core possesses radical scavenging capabilities. | Evaluation of antioxidant and cytoprotective effects in cellular models of oxidative stress. |
| Antimicrobial Agents | Structural similarity to antimicrobial hydroquinones. | Testing against a panel of pathogenic bacteria and fungi. |
| Drug Discovery | Versatile chemical scaffold. | Use as a building block for the synthesis of novel pharmaceutical compounds. |
Addressing Stability and Reactivity Challenges
While the reactivity of this compound is key to its utility, it also presents challenges in terms of stability and handling. Hydroquinones are susceptible to oxidation, and the presence of the fluorine atom can influence the reactivity of the aromatic ring.
Strategies for Handling Reactive Intermediates
The oxidation of hydroquinones proceeds through a semiquinone radical intermediate to the corresponding quinone. These intermediates can be highly reactive and may participate in undesired side reactions.
Controlling Oxidation:
Inert Atmosphere: Handling this compound under an inert atmosphere of nitrogen or argon can minimize oxidation by atmospheric oxygen. This is a standard practice for air-sensitive compounds.
Antioxidant Additives: In some formulations or reaction mixtures, the addition of a small amount of a sacrificial antioxidant can help to protect this compound from premature oxidation.
pH Control: The redox potential of hydroquinones is pH-dependent. Maintaining an appropriate pH can help to control the rate of oxidation and the stability of the compound.
Trapping Reactive Species: In mechanistic studies or specific synthetic applications, reactive intermediates can be "trapped" by including a reagent that selectively reacts with the intermediate to form a stable, characterizable product. This can provide insight into reaction pathways and help to divert the reaction from unproductive routes.
Approaches to Minimize Degradation and Side Reactions
Degradation of this compound can occur through oxidation, polymerization, or other side reactions, particularly under harsh conditions of heat, light, or in the presence of strong acids, bases, or oxidizing agents.
Minimizing Degradation:
Storage Conditions: Storing the compound in a cool, dark place and under an inert atmosphere can significantly prolong its shelf life.
Purification: Ensuring the purity of the compound is crucial, as impurities can sometimes catalyze degradation reactions.
Reaction Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential to favor the desired transformation and minimize the formation of byproducts. For instance, in polymerization reactions, precise control over monomer purity and reaction conditions is necessary to achieve high molecular weight polymers. nih.gov
Avoiding Side Reactions:
Protecting Groups: In multi-step syntheses, it may be necessary to protect the hydroxyl groups of this compound to prevent them from reacting under certain conditions. The protecting groups can then be removed at a later stage.
Selective Reagents: The use of highly selective reagents can help to target a specific functional group in the molecule while leaving others intact, thereby reducing the likelihood of side reactions.
Photodegradation: Aromatic compounds can be susceptible to photodegradation. acs.org Reactions involving this compound should be conducted in vessels that protect the contents from UV light if photosensitivity is a concern.
| Challenge | Strategy |
| Oxidation to Quinone | Handle under inert atmosphere, control pH. |
| Formation of Reactive Intermediates | Use of trapping agents in mechanistic studies. |
| Thermal Degradation | Store in a cool environment, optimize reaction temperatures. |
| Photodegradation | Protect from light during storage and reactions. |
| Unwanted Side Reactions | Employ protecting groups and selective reagents. |
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR are critical for confirming the substitution pattern and fluorine integration. For example, the fluorine atom at position 2 causes distinct splitting in aromatic proton signals.
- IR Spectroscopy : O-H stretching (3200–3500 cm) and C-F vibrations (1100–1250 cm) confirm functional groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 129.04 for CHFO).
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects and stabilizes resonance structures, aiding in spectral interpretation .
What role does the fluorine substituent play in modulating the physicochemical and pharmacokinetic properties of this compound?
Advanced Research Question
The fluorine atom enhances lipophilicity (LogP ~1.2) and metabolic stability by reducing cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect decreases the pKa of adjacent hydroxyl groups (estimated pKa ~9.5 vs. ~10.3 for hydroquinone), influencing solubility and hydrogen-bonding interactions. These properties make it a valuable scaffold in drug design, particularly for targeting enzymes like tyrosine kinases or oxidoreductases .
How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?
Advanced Research Question
Contradictions often arise from variations in fluorinating agents, solvent systems, or catalytic conditions. Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example:
- Byproduct Analysis : Use HPLC or GC-MS to detect intermediates (e.g., quinone derivatives from oxidation).
- Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to pinpoint side reactions.
- Computational Validation : Transition state modeling (e.g., using Gaussian) predicts competing pathways, guiding solvent/catalyst selection .
What are the key considerations for designing catalytic systems to enhance regioselectivity in fluorination reactions?
Advanced Research Question
Regioselectivity is influenced by:
- Catalyst Design : Palladium or copper complexes stabilize transition states, favoring para/ortho fluorination.
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize ionic intermediates, while non-polar solvents favor radical pathways.
- Substrate Preorganization : Protecting groups (e.g., silyl ethers) direct fluorination to specific positions. Recent studies show enzymatic catalysts (e.g., flavin-dependent halogenases) achieve high selectivity under mild conditions .
How does the electronic influence of fluorine affect reactivity in electrophilic aromatic substitution (EAS)?
Advanced Research Question
The fluorine atom’s -I effect deactivates the aromatic ring, reducing EAS rates. However, its +M effect directs incoming electrophiles to the meta position relative to the hydroxyl groups. Competitive experiments with bromine or nitration agents reveal slower kinetics compared to non-fluorinated analogs. Computational models (e.g., NBO analysis) quantify charge distribution, explaining observed regioselectivity .
What computational approaches predict metabolic pathways and toxicity of this compound?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Toxicity Profiling : QSAR models (e.g., ProTox-II) predict hepatotoxicity based on structural alerts (e.g., catechol-like motifs).
- Metabolic Pathway Simulation : Software such as MetaSite identifies likely Phase I/II metabolites (e.g., glucuronidation at hydroxyl groups) .
What strategies optimize isolation and purification of this compound from complex mixtures?
Basic Research Question
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water biphasic systems.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) resolves diol derivatives.
- Crystallization : Recrystallize from ethanol/water (1:3) to obtain high-purity crystals. Purity is verified via melting point (mp ~145–148°C) and HPLC (≥98% area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
